molecular formula C5Cl3N3 B6189978 trichloropyrimidine-2-carbonitrile CAS No. 278600-23-0

trichloropyrimidine-2-carbonitrile

Cat. No.: B6189978
CAS No.: 278600-23-0
M. Wt: 208.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trichloropyrimidine-2-carbonitrile (TCPC) is a polyhalogenated pyrimidine derivative characterized by three chlorine substituents at positions 4, 5, and 6, along with a cyano group at position 2 (Figure 1). This compound is of significant interest in organic synthesis due to its multiple reactive sites, enabling diverse transformations such as nucleophilic substitutions and transition metal-catalyzed coupling reactions .

Chemical Reactions Analysis

Nucleophilic Substitution with DABCO

Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) in MeCN at room temperature selectively displaces the C6 chloride , forming 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (52% yield) . This regioselectivity highlights the C6 position as the most reactive site for nucleophilic attack.

Table 2: Reaction with DABCO

ReactantProductYield (%)Reference
4,5,6-Trichloropyrimidine-2-carbonitrile4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile52

Hydrolysis to Carboxamide

The nitrile group undergoes hydrolysis with concentrated H₂SO₄ at 20°C to form 4,5,6-trichloropyrimidine-2-carboxamide (91% yield) . This reaction demonstrates the reactivity of the C2 nitrile group under acidic conditions.

Table 3: Hydrolysis Reaction

Starting MaterialProductYield (%)Reference
4,5,6-Trichloropyrimidine-2-carbonitrile4,5,6-Trichloropyrimidine-2-carboxamide91

Cyclocondensation Reactions

Bisnucleophiles like 2-aminophenol or benzene-1,2-diamine react with trichloropyrimidine-2-carbonitrile in MeCN at 20°C, forming fused heterocycles (e.g., thiazolo[4,5-d]pyrimidine derivatives ) in ~68% yield . This suggests the compound’s utility in constructing complex heterocyclic frameworks.

Table 4: Cyclocondensation Products

BisnucleophileProductYield (%)Reference
2-AminophenolFused thiazolopyrimidine68
Benzene-1,2-diamineFused imidazolopyrimidine68

Challenges in Demethylation

Attempts to demethylate chloropyrimidine derivatives using BBr₃ or TMSI resulted in complex mixtures or degradation . This highlights limitations in modifying methoxy-substituted pyrimidines, underscoring the need for optimized conditions for such transformations.

Scientific Research Applications

Key Synthesis Pathways:

  • Chlorination of Pyrimidines: Chlorination reactions using reagents like phosphorus oxychloride (POCl₃) are common.
  • Nucleophilic Substitution: The introduction of the cyano group through nucleophilic attack on suitable precursors.

Pharmaceutical Applications

Trichloropyrimidine-2-carbonitrile has been explored for various pharmaceutical applications due to its biological activity. Its derivatives exhibit potential as:

  • Diuretics: Compounds derived from trichloropyrimidine have shown efficacy in promoting urine production.
  • Anti-inflammatory Agents: Some derivatives are being investigated for their ability to reduce inflammation.
  • Anti-malarial and Anti-tumor Agents: Research indicates potential effectiveness against malaria parasites and certain cancers .

Table 1: Summary of Pharmaceutical Applications

Application TypeDescriptionReference
DiureticsEnhances urine production
Anti-inflammatoryReduces inflammation
Anti-malarialPotential effectiveness against malaria
Anti-tumorInvestigated for cancer treatment

Case Studies

Several studies have documented the synthesis and application of trichloropyrimidine derivatives:

A study reported the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from thiobarbituric acid, yielding a compound that demonstrated diuretic properties in animal models. The study highlighted the compound's pharmacokinetics and mechanism of action .

Case Study 2: Anti-cancer Potential

Another research focused on evaluating the anti-tumor activity of trichloropyrimidine derivatives. The results indicated that certain derivatives inhibited tumor growth in vitro, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Differences

Table 1: Comparative Analysis of TCPC and Analogous Pyrimidine Derivatives

Compound Name Substituents Key Reactivity/Applications Synthesis Yield References
4,5,6-Trichloropyrimidine-2-carbonitrile Cl (4,5,6), CN (2) Nucleophilic substitution, coupling reactions 53%
4,6-Dichloropyrimidine-5-carboxamide Cl (4,6), CONH₂ (5) Anticancer agents, enzyme inhibitors 91% (from TCPC)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile SCH₂CH₂OCH₃, C₃H₇ (4), O (6) Hydrogen bonding, chemotherapeutic potential 43%
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile CF₃ (2), NH₂ (4), CN (5) Electronic effects for drug design Not reported
2-Amino-4,6-dichloropyrimidine-5-carbonitrile Cl (4,6), NH₂ (2), CN (5) Intermediate for antiviral agents Not reported

Key Comparisons

Reactivity

  • TCPC : The trichloro configuration enhances electrophilicity, favoring sequential nucleophilic substitutions. For example, Cl at position 4 is most reactive, followed by positions 5 and 6 .
  • Dichloropyrimidine Carboxamides : Reduced chlorine substitution (e.g., 4,6-dichloro) lowers electrophilicity but improves selectivity for targeted amidation .

Research Findings and Trends

Recent studies emphasize TCPC’s utility in modular synthesis. For instance, its reaction with thiols or amines generates libraries of pyrimidine-based molecules for drug discovery . In contrast, dichloro and trifluoromethyl analogs are increasingly explored for their tailored electronic profiles, which optimize interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trichloropyrimidine-2-carbonitrile, and what are their key methodological considerations?

this compound (TCPC) is synthesized via chlorination and cyanation reactions. A widely cited method involves treating 4,6-dichloro-2-(methylthio)pyrimidine with chlorine gas (Cl₂) in the presence of a nitrile source, followed by deprotection . Another route starts with tetrachlorothiadiazine intermediates, which degrade to TCPC under controlled conditions (53% yield) . Key considerations include:

  • Reagent selection : Use of PCl₅ and POCl₃ for chlorination .
  • Temperature control : Optimal reaction temperatures range from 72°C (for TFA-mediated steps) to 106°C (for PCl₅/POCl₃) .
  • Protecting groups : Labile benzyl ethers improve deprotection efficiency compared to methoxy groups .
MethodYieldKey ReagentsReference
TFA/PCl₅19%Trifluoroacetic acid, PCl₅
BBr₃/PCl₅30%Boron tribromide, PCl₅
Thiadiazine degradation53%Tetrachlorothiadiazine

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct ¹³C NMR signals at δ 161.1 (Cq, pyrimidine ring) and 113.4 (Cq, nitrile) .
  • IR spectroscopy : A nitrile stretch at 2268 cm⁻¹ .
  • Mass spectrometry : APCI+ m/z 352 (MH⁺) . Cross-referencing with authentic samples and computational modeling (e.g., density-functional theory) ensures accuracy .

Q. What are the reactive sites in this compound, and how do they influence its chemical behavior?

TCPC has three reactive centers:

  • C4, C5, C6 chlorines : Susceptible to nucleophilic substitution (e.g., with DABCO or thiols) .
  • C2 nitrile : Participates in cycloaddition or hydrolysis reactions . These sites enable diverse functionalization, such as forming fused heterocycles (e.g., thiazoles) via displacement reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield improvements require:

  • Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance cyanation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) stabilize intermediates during chlorination .
  • Stepwise monitoring : TLC or HPLC tracking of intermediate consumption prevents over-chlorination . For example, substituting methoxy with benzyl ethers increased overall yield from <5% to 20% in multi-step syntheses .

Q. How should researchers address contradictions in reported spectral data or synthetic yields for TCPC?

Discrepancies often arise from:

  • Impurity profiles : Unreacted starting materials (e.g., dichloropyrimidines) may skew NMR/IR results .
  • Reagent purity : Commercial PCl₅ often contains POCl₃, affecting stoichiometry . Mitigation strategies include:
  • Reproducibility checks : Repeating syntheses with freshly distilled reagents .
  • High-resolution MS : Resolving isotopic patterns (e.g., m/z 354 [MH⁺ + 2] vs. 352 [MH⁺]) .

Q. What mechanistic insights govern the chlorination and cyanation steps in TCPC synthesis?

  • Chlorination : Electrophilic aromatic substitution (EAS) at pyrimidine positions is favored by electron-withdrawing groups (e.g., nitriles) .
  • Cyanation : Radical pathways mediated by TCNE (tetracyanoethene) generate nitrile groups via C-S bond cleavage . Computational studies (e.g., DFT) model transition states to predict regioselectivity .

Q. What are the emerging applications of TCPC in drug discovery, and how can its derivatives be screened for bioactivity?

TCPC’s scaffold is a precursor for:

  • Anticancer agents : Analogues with thiophene or trifluoromethyl substituents show cytotoxicity in vitro .
  • Antimicrobials : Pyrimidine-carbonitrile hybrids inhibit bacterial growth via enzyme interference (e.g., dihydrofolate reductase) . Screening involves:
  • SAR studies : Modifying chlorine/nitrile positions to assess potency .
  • In silico docking : Targeting proteins like thymidylate synthase .

Q. Methodological Recommendations

  • Data reporting : Include full spectral datasets (e.g., δC values, IR peaks) to enable cross-lab validation .
  • Controlled experiments : Use isotopically labeled reagents (e.g., ¹³C-cyanide) to trace reaction pathways .
  • Collaborative synthesis : Partner with computational chemists to model reactive intermediates .

Properties

CAS No.

278600-23-0

Molecular Formula

C5Cl3N3

Molecular Weight

208.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.